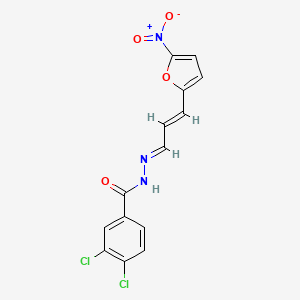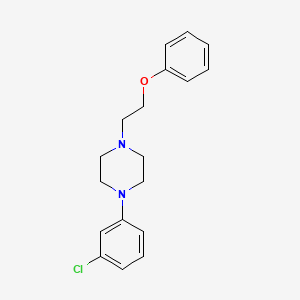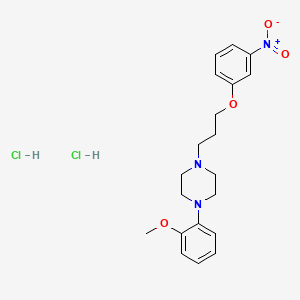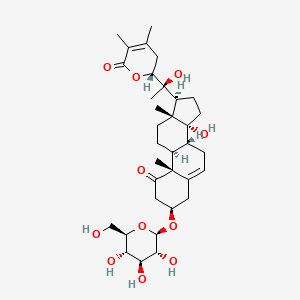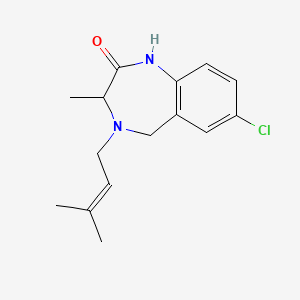
4-((Dicyanomethyl)azo)salicylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-((Dicianometil)azo)salicílico es un compuesto que pertenece a la clase de los compuestos azo, que se caracterizan por la presencia de un doble enlace nitrógeno-nitrógeno (–N=N–). Este compuesto es un derivado del ácido salicílico, conocido por sus propiedades antiinflamatorias y analgésicas. La presencia de los grupos dicianometil y azo en su estructura le confiere propiedades químicas y biológicas únicas, lo que lo convierte en un objeto de interés en varios campos de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-((Dicianometil)azo)salicílico normalmente implica la reacción de acoplamiento diazo. Este proceso comienza con la formación de una sal de diazonio a partir de una amina aromática. La sal de diazonio se acopla entonces con ácido salicílico para formar el compuesto azo. Las condiciones de reacción suelen incluir el mantenimiento de una temperatura baja para estabilizar la sal de diazonio y el uso de condiciones ácidas para facilitar la reacción de acoplamiento .
Métodos de producción industrial
En un entorno industrial, la producción de ácido 4-((Dicianometil)azo)salicílico se puede ampliar optimizando las condiciones de reacción, como la temperatura, el pH y las concentraciones de los reactivos. El uso de reactores de flujo continuo puede aumentar la eficiencia y el rendimiento del proceso de síntesis. Además, se emplean pasos de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-((Dicianometil)azo)salicílico experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: La reducción del grupo azo puede llevar a la formación de aminas.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración y la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y la hidrogenación catalítica.
Sustitución: Se emplean reactivos como el ácido nítrico para la nitración y los halógenos para la halogenación.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Aminas.
Sustitución: Derivados nitro y halogenados.
Aplicaciones Científicas De Investigación
El ácido 4-((Dicianometil)azo)salicílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y colorantes.
Biología: Se estudia por sus posibles propiedades antiinflamatorias y antimicrobianas.
Medicina: Se investiga su papel en el desarrollo de fármacos, especialmente en el diseño de agentes antiinflamatorios y anticancerígenos.
Industria: Se utiliza en la producción de colorantes y pigmentos debido a sus propiedades de color vibrante.
Mecanismo De Acción
El mecanismo de acción del ácido 4-((Dicianometil)azo)salicílico implica su interacción con varios objetivos moleculares. El grupo azo del compuesto puede sufrir una reducción para formar aminas, que pueden interactuar con enzimas y proteínas, modulando su actividad. Se sabe que la parte del ácido salicílico inhibe la síntesis de prostaglandinas, ejerciendo así efectos antiinflamatorios. Además, el grupo dicianometil puede interactuar con componentes celulares, afectando las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos similares
Colorantes azo: Compuestos como el rojo Congo y el azul Evans, que también contienen grupos azo y se utilizan en varias aplicaciones.
Derivados del ácido salicílico: Compuestos como el ácido acetilsalicílico (aspirina) y el ácido aminosalicílico, conocidos por sus propiedades medicinales.
Singularidad
El ácido 4-((Dicianometil)azo)salicílico es único debido a la presencia del grupo dicianometil, que le confiere una reactividad química y una actividad biológica distintas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales, diferenciándolo de otros compuestos azo y derivados del ácido salicílico .
Propiedades
Número CAS |
90947-40-3 |
|---|---|
Fórmula molecular |
C10H6N4O3 |
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
4-(dicyanomethyldiazenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H6N4O3/c11-4-7(5-12)14-13-6-1-2-8(10(16)17)9(15)3-6/h1-3,7,15H,(H,16,17) |
Clave InChI |
OGYTWTSNFIRZJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=NC(C#N)C#N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)



